molecular formula C12H9FOS2 B12063511 2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one

2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one

Cat. No.: B12063511
M. Wt: 252.3 g/mol
InChI Key: NVFDEXAIINHPDH-IZZDOVSWSA-N
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Description

2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a fluorobenzylidene group and a methylthio group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with 5-(methylthio)thiophene-2-carbaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorobenzylidene and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one
  • 2-(4-Bromobenzylidene)-5-(methylthio)thiophen-3(2H)-one
  • 2-(4-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one

Uniqueness

2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9FOS2

Molecular Weight

252.3 g/mol

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one

InChI

InChI=1S/C12H9FOS2/c1-15-12-7-10(14)11(16-12)6-8-2-4-9(13)5-3-8/h2-7H,1H3/b11-6+

InChI Key

NVFDEXAIINHPDH-IZZDOVSWSA-N

Isomeric SMILES

CSC1=CC(=O)/C(=C\C2=CC=C(C=C2)F)/S1

Canonical SMILES

CSC1=CC(=O)C(=CC2=CC=C(C=C2)F)S1

Origin of Product

United States

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